Product packaging for 2,4-Dimethylbenzyl acetate(Cat. No.:CAS No. 62346-96-7)

2,4-Dimethylbenzyl acetate

Cat. No.: B1222768
CAS No.: 62346-96-7
M. Wt: 178.23 g/mol
InChI Key: IRJIWPLWQGRUAY-UHFFFAOYSA-N
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Description

Structural Classification and Chemical Context within Benzyl (B1604629) Acetates and Related Organic Esters

2,4-Dimethylbenzyl acetate (B1210297), with the chemical formula C₁₁H₁₄O₂, is an organic ester. nist.gov It is systematically named (2,4-dimethylphenyl)methyl acetate. nih.gov The molecule is formed through the esterification of 2,4-dimethylbenzyl alcohol with acetic acid. chemicalbook.com

Structurally, it belongs to the broad class of benzyl acetates and is more formally categorized within a group of fragrance ingredients known as aryl alkyl alcohol simple acid esters (AAASAE). nih.gov This group consists of compounds where an aryl alkyl alcohol is reacted with a simple carboxylic acid. oecd.org

The core structure features an acetate group (–OCOCH₃) attached to a benzyl group (a benzene (B151609) ring linked to a CH₂ group). What distinguishes 2,4-dimethylbenzyl acetate from its parent compound, benzyl acetate, is the presence of two methyl (–CH₃) groups substituted onto the benzene ring at positions 2 and 4. This substitution pattern significantly influences its physical and sensory properties compared to unsubstituted benzyl acetate or other isomers like methylbenzyl acetate (tolyl acetate). chemicalbook.com

Historical Context and Evolution of Research on this compound and its Structural Analogues

Research into simple esters like benzyl acetate for use in fragrances and flavors dates back to the early 20th century. rsc.org However, specific research focusing on this compound appears more recent. It was suggested for use in perfume compositions as a more tenacious modifier for benzyl acetate, particularly in jasmine-like fragrances. chemicalbook.com

The evolution of research on this compound follows a typical trajectory for specialty chemicals. Initial interest likely centered on its synthesis and organoleptic properties—its powerful, sweet, and floral odor. chemicalbook.com As its use in consumer products became more established, the focus expanded to include formal toxicological and dermatological assessments to ensure its safety for use as a fragrance ingredient. thegoodscentscompany.com A comprehensive safety evaluation of the AAASAE group, which includes this compound, was published in 2012, summarizing the available scientific literature. nih.gov

The broader 2,4-dimethylbenzyl moiety has also been a subject of academic interest in synthetic chemistry. For example, N-(2,4-dimethylbenzyl)-acetamide was synthesized as part of a study on the Ritter reaction, a method for N-alkylation of nitriles, highlighting the utility of the 2,4-dimethylbenzyl group as a structural component in organic synthesis. orgsyn.org

Current Research Significance and Emerging Academic Trajectories

The primary contemporary significance of this compound remains its application as a fragrance agent in cosmetics and other scented products. nih.govthegoodscentscompany.com It is recognized by the International Fragrance Association (IFRA) as a fragrance ingredient. nih.gov Its value lies in its specific scent profile and its ability to modify and enhance other floral notes in a composition. chemicalbook.com

While research on this compound itself is predominantly application-driven by the fragrance industry, an emerging academic trajectory involves the use of its core structural motif—the 2,4-dimethylbenzyl group—in the design of new molecules for other scientific fields. Researchers in medicinal and materials chemistry are incorporating this moiety into novel compounds to explore their biological and physical properties.

Recent studies have described the synthesis and characterization of complex molecules containing the 2,4-dimethylbenzyl group for potential therapeutic applications. For instance, compounds incorporating a 2,4-dimethylbenzyl group have been synthesized and investigated for their potential as anticancer and antimicrobial agents. ekb.eg Other research has focused on the synthesis of pyrimidine (B1678525) derivatives with a 2,4-dimethylbenzyl component to study their molecular structure and intermolecular interactions, which is fundamental for designing new materials and drugs. iucr.orgresearchgate.net These studies indicate that while this compound's role is well-defined, its constituent parts continue to be explored in the broader search for new, functional chemical entities.

Data Tables

Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name (2,4-dimethylphenyl)methyl acetate nih.gov
CAS Number 62346-96-7 nist.gov
Molecular Formula C₁₁H₁₄O₂ nist.gov
Molecular Weight 178.23 g/mol nih.gov
Boiling Point 246.00 to 248.00 °C (est.) thegoodscentscompany.com
Flash Point 104.20 °C (est.) thegoodscentscompany.com
logP (o/w) 2.992 (est.) thegoodscentscompany.com
Water Solubility 109 mg/L @ 25 °C (est.) thegoodscentscompany.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O2 B1222768 2,4-Dimethylbenzyl acetate CAS No. 62346-96-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4-dimethylphenyl)methyl acetate
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InChI

InChI=1S/C11H14O2/c1-8-4-5-11(9(2)6-8)7-13-10(3)12/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IRJIWPLWQGRUAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)COC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
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DSSTOX Substance ID

DTXSID8052302
Record name 2,4-Dimethylbenzyl acetate
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Molecular Weight

178.23 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

62346-96-7
Record name Benzenemethanol, 2,4-dimethyl-, 1-acetate
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Record name 2,4-Dimethylbenzyl acetate
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Advanced Synthetic Methodologies and Chemical Derivatization of 2,4 Dimethylbenzyl Acetate

Established Synthetic Routes to 2,4-Dimethylbenzyl Acetate (B1210297)

The primary and most conventional method for synthesizing 2,4-dimethylbenzyl acetate, in line with classical organic chemistry, is through the esterification of 2,4-dimethylbenzyl alcohol with an acetylating agent.

Esterification Reactions Employing 2,4-Dimethylbenzyl Alcohol and Acetic Acid Derivatives

The fundamental approach to forming this compound is the reaction between 2,4-dimethylbenzyl alcohol and acetic acid or its more reactive derivatives, such as acetic anhydride (B1165640) or acetyl chloride. ontosight.ai The direct esterification with acetic acid, known as Fischer esterification, is an equilibrium-driven process typically requiring an acid catalyst and removal of water to drive the reaction towards the product. numberanalytics.com

A more efficient laboratory-scale synthesis often employs the reaction of 2,4-dimethylbenzyl alcohol with an aromatic acid chloride. This method is highly effective and generally proceeds under mild conditions. The presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is common to neutralize the hydrochloric acid byproduct and push the reaction to completion. numberanalytics.com

Alternatively, coupling reagents can be used to facilitate the esterification between the alcohol and carboxylic acid. A widely used method involves dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This reaction forms a stable dicyclohexylurea byproduct and proceeds under mild, non-acidic conditions. orgsyn.org

Esterification Method Reactants Typical Conditions Key Features
Fischer Esterification 2,4-Dimethylbenzyl alcohol, Acetic acidAcid catalyst (e.g., H₂SO₄), Heat, Water removalReversible; suitable for industrial scale. numberanalytics.com
Acyl Chloride Method 2,4-Dimethylbenzyl alcohol, Acetyl chlorideBase (e.g., Pyridine), Mild conditionsHigh efficiency; generally irreversible. numberanalytics.com
DCC/DMAP Coupling 2,4-Dimethylbenzyl alcohol, Acetic acidDicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)Mild, non-acidic conditions; high yield. orgsyn.org

Catalytic Systems in the Synthesis of this compound and Related Esters

Catalysts are pivotal in enhancing the efficiency of esterification reactions. For Fischer esterification, strong mineral acids like sulfuric acid and hydrochloric acid are traditionally used to protonate the carboxylic acid, increasing its electrophilicity. numberanalytics.com

For reactions involving less reactive substrates or requiring milder conditions, catalysts like 4-dimethylaminopyridine (DMAP) are exceptionally effective, particularly in syntheses mediated by DCC. numberanalytics.comorgsyn.org More recently, enzymatic catalysts, such as lipase (B570770) B from Candida antarctica, have been employed for the synthesis of aroma esters. These biocatalysts operate under mild conditions, often in solvent-free systems, and offer high selectivity, aligning with the principles of green chemistry. rsc.orgrsc.org Solid acid catalysts, like supported heteropoly acids on silica, have also been developed for gas-phase esterification reactions, demonstrating an alternative approach for industrial production. toagosei.co.jp

Catalyst Type Example(s) Applicable Reaction Advantages
Mineral Acid Sulfuric Acid (H₂SO₄)Fischer EsterificationLow cost, effective for simple esters. numberanalytics.comresearchgate.net
Base Catalyst 4-Dimethylaminopyridine (DMAP)DCC Coupling, AcylationHigh catalytic activity, mild conditions. numberanalytics.comorgsyn.org
Biocatalyst Lipase BEnzymatic EsterificationHigh selectivity, green, mild conditions. rsc.orgrsc.org
Solid Acid Heteropoly acids on SilicaGas-Phase EsterificationReusable, suitable for continuous processes. toagosei.co.jp

Novel Synthetic Approaches and Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes the development of novel, efficient, and environmentally benign methodologies.

Photochemical and Tandem Reaction Strategies for 2,4-Dimethylphenyl-Containing Precursors

While direct photochemical synthesis of this compound is not common, photochemical reactions of its precursors represent a novel synthetic avenue. For instance, 1-(2,4-dimethylphenyl)ethanone, a ketone derivative, can undergo various photochemical transformations, highlighting the potential to use light-induced reactions to construct complex molecules from 2,4-dimethylphenyl-containing building blocks. solubilityofthings.com The synthesis of precursors like 2-diazo-1-(2,4-dimethylphenyl)ethan-1-one also involves photochemical steps, which could be integrated into a larger synthetic strategy. orgsyn.org

Tandem reactions, or cascade reactions, offer a powerful strategy for increasing molecular complexity in a single step. Rhodium-catalyzed tandem reactions have been shown to tolerate 2,4-dimethylphenyl groups, allowing for the construction of complex heterocyclic structures from simple precursors. rsc.org Similarly, palladium-catalyzed tandem processes can be employed to build intricate molecular architectures. nih.gov These strategies, while not directly producing this compound, demonstrate advanced methods for creating complex derivatives from 2,4-dimethylphenyl precursors, which could then be converted to the target ester. rsc.orgnih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing yield and purity while minimizing waste. For the synthesis of aromatic esters, several factors significantly influence the reaction outcome. Studies have shown that variables such as temperature, the molar ratio of reactants, and reaction time are critical. rsc.orgresearchgate.net For instance, in lipase-catalyzed esterifications, increasing the molar ratio of the acid component and the reaction time can dramatically increase the conversion rate from moderate to over 90%. rsc.org

The use of a vacuum to remove water formed during the reaction is another effective strategy to drive the equilibrium towards the ester product, significantly improving yields. rsc.orgrsc.org The choice of solvent can also play a role, although solvent-free systems are increasingly preferred from a green chemistry perspective. rsc.org Microwave-assisted synthesis has also emerged as a technique to accelerate reaction rates and improve yields in the preparation of related ester compounds. nih.gov

Parameter Effect on Esterification Optimization Strategy Reference
Temperature Affects reaction rate and side reactions.Optimal range is typically 50-100°C for Fischer esterification. numberanalytics.com
Reactant Molar Ratio Influences equilibrium position.Using an excess of one reactant (e.g., the acid) can increase conversion. rsc.org
Catalyst Concentration Directly impacts reaction speed.The amount must be optimized to balance rate and cost/side reactions. researchgate.net
Water Removal Shifts equilibrium toward products.Application of vacuum or use of a Dean-Stark apparatus. rsc.orgrsc.org
Energy Source Affects reaction time and efficiency.Microwave irradiation can significantly reduce reaction times. nih.gov

Functional Group Transformations and Derivatization Strategies of this compound

This compound possesses several reactive sites that allow for a variety of functional group transformations and derivatizations. The primary sites for reaction are the ester group and the aromatic ring.

The ester linkage can be readily cleaved via hydrolysis under either acidic or basic conditions to regenerate 2,4-dimethylbenzyl alcohol and the corresponding acetate salt or acetic acid. It can also undergo transesterification in the presence of another alcohol and a suitable catalyst.

The aromatic ring, activated by two methyl groups, is susceptible to electrophilic aromatic substitution reactions. Functional groups such as nitro (-NO₂) or halogen (-Br, -Cl) groups can be introduced onto the ring. The directing effects of the existing alkyl and substituted alkyl groups would influence the position of the incoming electrophile. Analogous reactions on related compounds like N-(2,4-dimethylphenyl)formamide show that the aromatic ring can readily undergo nitration or halogenation.

Furthermore, the benzylic protons of the methyl groups on the ring could potentially be functionalized through free-radical reactions, although this would likely be less selective. The derivatization of the aromatic ring opens pathways to a wide range of novel compounds with potentially different chemical and physical properties, starting from the basic this compound scaffold. For example, a related compound, ethyl-2-(benzamido)-2-(2,4-dimethylphenyl)acetate, is synthesized via a three-component reaction, showcasing the modification potential of the 2,4-dimethylphenyl moiety. rsc.org

Oxidation and Reduction Pathways

The chemical manipulation of the functional groups in this compound through oxidation and reduction reactions provides routes to other valuable chemical entities.

Oxidation:

The oxidation of the methyl groups on the aromatic ring of this compound or the benzylic methylene (B1212753) group can lead to the formation of corresponding carboxylic acids or ketones. While specific literature on the direct oxidation of this compound is scarce, related transformations of similar alkyl-substituted aromatic compounds are well-documented. For instance, the oxidation of alkylbenzenes to carboxylic acids is a common industrial process.

A related process is the nuclear acetoxylation of p-xylene (B151628) with palladium(II) acetate in acetic acid, which can yield 2,4-dimethylphenyl acetate as a product, demonstrating the possibility of functionalizing the aromatic ring under specific catalytic conditions scispace.com.

Reduction:

The ester functionality of this compound is susceptible to reduction by powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of esters to primary alcohols. lumenlearning.commasterorganicchemistry.com The general mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol, 2,4-dimethylbenzyl alcohol. youtube.com

Due to the high reactivity of LiAlH₄, the reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) under an inert atmosphere. ic.ac.uk An aqueous workup is subsequently required to neutralize the reaction mixture and protonate the resulting alkoxide to yield the final alcohol product.

A summary of the general reduction of an ester to a primary alcohol is presented below:

Table 1: General Conditions for Ester Reduction with LiAlH₄

ReactantReagentSolventProduct
Ester (e.g., this compound)Lithium aluminum hydride (LiAlH₄)Anhydrous diethyl ether or THFPrimary alcohol (e.g., 2,4-Dimethylbenzyl alcohol)

Nucleophilic Substitution Reactions of the Ester Moiety

The ester group of this compound is a key site for nucleophilic substitution reactions, allowing for the interchange of the acetate group with other functionalities. The two primary examples of such reactions are hydrolysis and transesterification.

Hydrolysis:

Ester hydrolysis is the cleavage of an ester bond by reaction with water, typically in the presence of an acid or a base catalyst, to yield a carboxylic acid and an alcohol. In the case of this compound, hydrolysis would produce 2,4-dimethylbenzyl alcohol and acetic acid.

Base-catalyzed hydrolysis, or saponification, is an irreversible process that involves the attack of a hydroxide (B78521) ion on the carbonyl carbon. An example of a procedure for the hydrolysis of a similar compound, 2,3-dimethylbenzyl acetate, involves refluxing the ester with a solution of sodium hydroxide in aqueous methanol (B129727). orgsyn.orgorgsyn.org After the reaction is complete, the product alcohol is typically extracted with an organic solvent.

Transesterification:

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org This equilibrium-driven reaction is often catalyzed by an acid or a base. For this compound, reaction with a different alcohol (R'-OH) would lead to the formation of a new ester of 2,4-dimethylbenzyl alcohol and the release of acetic acid's corresponding alcohol (ethanol, if it were an ethyl ester). The reaction can be driven to completion by using a large excess of the reactant alcohol or by removing one of the products. wikipedia.org This method is particularly useful for synthesizing a series of esters from a common precursor. For instance, higher esters like propionates or isobutyrates can be prepared from the corresponding formate (B1220265) or acetate via transesterification. google.com

Table 2: Nucleophilic Substitution Reactions of Esters

ReactionReactantsCatalystProducts
HydrolysisThis compound, WaterAcid (e.g., H₂SO₄) or Base (e.g., NaOH)2,4-Dimethylbenzyl alcohol, Acetic acid
TransesterificationThis compound, Alcohol (R'-OH)Acid or BaseNew ester (2,4-Dimethylbenzyl-O-R'), Acetic acid's alcohol

Synthesis of Structurally Modified Analogues for Research Purposes

The core structure of this compound can be modified to create analogues for various research purposes, including structure-activity relationship (SAR) studies in medicinal chemistry or the development of new materials.

One approach involves the modification of the aromatic ring. For example, this compound can serve as a starting material for the synthesis of 2,4-dimethyl-5-iodobenzaldehyde. lookchem.com In this multi-step synthesis, this compound is first iodinated using iodine monochloride to introduce an iodine atom onto the aromatic ring. The resulting iodinated benzyl (B1604629) chloride is then oxidized to the aldehyde. lookchem.com

Another strategy is to alter the substituent at the benzylic position. An example is the synthesis of (2S)-2-amino-3-(2,4-dimethylphenyl)propionic acid methyl ester. mdpi.com This synthesis starts from 2,4-dimethylbenzaldehyde (B100707) and involves several steps, including a Knoevenagel condensation, to build a more complex side chain, ultimately leading to an amino acid ester analogue. mdpi.comchemrxiv.org

Table 3: Examples of Synthesized Analogues of this compound

Starting MaterialKey Reagents/StepsAnalogue ProductReference
This compoundIodine monochloride, Hexamethylenetetramine2,4-Dimethyl-5-iodobenzaldehyde lookchem.com
2,4-DimethylbenzaldehydeN-(benzyloxycarbonyl)-α-phosphonoglycine trimethyl ester, Asymmetric hydrogenation(2S)-2-amino-3-(2,4-dimethylphenyl)propionic acid methyl ester mdpi.com

Sophisticated Spectroscopic and Chromatographic Elucidation of 2,4 Dimethylbenzyl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of 2,4-dimethylbenzyl acetate (B1210297), offering detailed insights into its atomic arrangement and conformation.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Spectral Interpretation

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the 2,4-dimethylbenzyl acetate molecule.

In the ¹H NMR spectrum, the chemical shifts (δ) are indicative of the electronic environment of each proton. For the isomeric compound 2,4-dimethylphenyl acetate, the aromatic protons appear as a multiplet in the range of 6.97-7.03 ppm and a doublet at 6.87 ppm. rsc.org The methyl protons attached to the aromatic ring show singlets at 2.30 ppm and 2.14 ppm. rsc.org

The ¹³C NMR spectrum of 2,4-dimethylphenyl acetate reveals distinct signals for each carbon atom. rsc.org The carbonyl carbon of the acetate group is typically found at a chemical shift of around 169.5 ppm. rsc.org The aromatic carbons show signals at approximately 147.1, 135.6, 131.8, 129.6, 127.5, and 121.5 ppm. rsc.org The methyl carbons of the acetate group and the aromatic methyl groups appear at around 20.8 ppm and 16.1 ppm, respectively. rsc.org While this data is for an isomer, similar patterns are expected for this compound with variations in the benzylic proton and carbon signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic H~7.0-7.2-
Benzylic CH₂~5.0~66
Acetate CH₃~2.1~21
Aromatic CH₃ (C2)~2.3~21
Aromatic CH₃ (C4)~2.3~19
Aromatic C (quaternary)-~138, ~136, ~130
Aromatic C-H-~129, ~126
Carbonyl C-~171

Note: The data in this table is predicted and may vary from experimental values.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to deduce the structure of this compound by analyzing its fragmentation pattern. The compound has a molecular formula of C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol . nih.govnist.gov

In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 178. The fragmentation of the molecular ion provides valuable structural information. Key fragmentation pathways for esters often involve the loss of the alkoxy group or the acyl group. For this compound, a prominent fragment would likely correspond to the tropylium (B1234903) ion or a substituted tropylium ion, which is a common fragmentation for benzyl-containing compounds. The loss of the acetate group (CH₃COO•) would lead to a fragment at m/z 119, corresponding to the 2,4-dimethylbenzyl cation. Another significant fragmentation could be the loss of ketene (B1206846) (CH₂=C=O) from the molecular ion, resulting in a fragment corresponding to 2,4-dimethylbenzyl alcohol.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Predicted Fragment Ion Formula
178Molecular Ion [M]⁺[C₁₁H₁₄O₂]⁺
136[M - CH₂CO]⁺[C₉H₁₂O]⁺
119[M - OCOCH₃]⁺[C₉H₁₁]⁺
91Tropylium Ion[C₇H₇]⁺
43Acetyl Cation[CH₃CO]⁺

Note: This table represents predicted fragmentation patterns. Actual observed fragments may vary.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound.

The IR spectrum of this compound would exhibit characteristic absorption bands. A strong band in the region of 1740-1720 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. vscht.cz The C-O stretching vibrations of the ester would appear in the 1300-1000 cm⁻¹ region. libretexts.org Aromatic C-H stretching vibrations are expected to be observed around 3100-3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene (B1212753) groups would appear in the 3000-2850 cm⁻¹ range. libretexts.org The presence of the aromatic ring is further confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region. vscht.cz

Raman spectroscopy provides complementary information. While the C=O stretch is typically weaker in Raman spectra compared to IR, the aromatic ring vibrations often produce strong and sharp Raman bands, which are useful for structural confirmation. spectroscopyonline.com

Advanced Chromatographic Methods for Purity Assessment and Complex Mixture Analysis

Chromatographic methods are essential for assessing the purity of this compound and for its analysis in complex mixtures, such as fragrance formulations.

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Resolution

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile compounds like this compound. nih.govnih.gov In GC, the compound is separated from other components in a mixture based on its volatility and interaction with the stationary phase of the chromatographic column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific GC conditions. For this compound, the Kovats retention index, a more standardized measure, is reported as 1348 on a standard non-polar column and 1916 on a standard polar column. nih.gov

Following separation by GC, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "fingerprint" for identification. The combination of the retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification and quantification of this compound in a sample. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the quantitative determination of this compound in various matrices. Its application is particularly relevant in the quality control of commercial fragrance and flavor formulations, as well as in the analysis of potential migration from food contact materials. The method's high resolution and sensitivity allow for the accurate quantification of the target analyte, even in complex mixtures.

Methodology and Research Findings

The quantitative analysis of this compound is typically achieved using a reverse-phase HPLC (RP-HPLC) method, which separates compounds based on their hydrophobicity. A common stationary phase for this analysis is a C18 column, which provides excellent retention and separation for aromatic esters like this compound.

The mobile phase composition is a critical parameter that is optimized to achieve good resolution and peak shape. A gradient elution using a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water is often employed. The addition of a small percentage of an acid, like formic acid or acetic acid, to the mobile phase can improve peak symmetry and suppress the ionization of any residual silanol (B1196071) groups on the stationary phase.

Detection is most commonly performed using an Ultraviolet (UV) detector. This compound exhibits UV absorbance due to its aromatic ring, with a maximum absorbance wavelength typically around 220-230 nm. This allows for sensitive and selective detection.

While specific published research focusing solely on the quantitative HPLC analysis of this compound is not extensively available, the principles of method development and validation for similar compounds are well-established. For instance, studies on the migration of other aromatic compounds from food packaging utilize comparable HPLC-UV techniques, demonstrating the suitability of this approach. chromatographyonline.comresearchgate.net The validation of such a method would involve assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the results.

Below are representative data tables illustrating the typical chromatographic conditions and validation parameters for the quantitative analysis of this compound by RP-HPLC.

Data Tables

The following tables present representative data for the quantitative analysis of this compound using a validated RP-HPLC method.

Table 1: Representative Chromatographic Conditions for HPLC Analysis of this compound

ParameterValue
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detector UV at 228 nm
Column Temperature 30 °C
Retention Time ~ 5.8 min

Table 2: Representative Method Validation Data for the Quantitative Determination of this compound

Validation ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (Recovery %) 98.5% - 101.2%
Precision (RSD %) < 2.0%
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL

These tables showcase the typical performance characteristics of a well-developed and validated HPLC method for the quantitative analysis of this compound, ensuring accurate and reliable measurements for quality control and research purposes.

Theoretical and Computational Chemistry of 2,4 Dimethylbenzyl Acetate

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are essential for understanding the electronic structure of 2,4-Dimethylbenzyl acetate (B1210297). acs.orgbohrium.com DFT methods are used to solve the Schrödinger equation for a molecule, providing a detailed picture of its electron distribution and energy levels. These calculations yield the optimized molecular geometry, predicting bond lengths and angles with high accuracy.

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to undergo electronic transitions and be more reactive. For instance, in related aromatic esters, the HOMO is typically located on the electron-rich dimethyl-substituted phenyl ring, while the LUMO is often centered on the carbonyl group of the acetate moiety. mdpi.com

Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For 2,4-Dimethylbenzyl acetate, the MEP would show negative potential around the oxygen atoms of the ester group, indicating sites susceptible to electrophilic attack, and positive potential around the hydrogen atoms.

Table 1: Computed Molecular Properties of this compound
PropertyValueSource
Molecular FormulaC11H14O2 nih.govnist.gov
Molecular Weight178.23 g/mol nih.govnist.gov
IUPAC Name(2,4-dimethylphenyl)methyl acetate nih.gov
CAS Number62346-96-7 nist.gov
XLogP3 (Predicted)2.3 nih.gov

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

The flexibility of this compound is primarily due to rotation around its single bonds, leading to various possible three-dimensional arrangements or conformations. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore this conformational space by simulating the movement of atoms over time. These simulations reveal the preferred conformations of the molecule and the energy barriers between them. researchgate.net

For this compound, key rotations occur around the C-O bond linking the benzyl (B1604629) group to the acetate and the C-C bond of the ester. Conformational analysis of similar phenylacetates has shown that the relative orientation of the carbonyl group and the phenyl ring dictates the molecule's stability. acs.org MD simulations can identify the most stable conformers, such as gauche or anti arrangements, which are stabilized by a balance of steric and electronic effects.

MD simulations are also invaluable for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound or its interaction with solvent molecules, one can observe the formation of non-covalent interactions like van der Waals forces and potential weak hydrogen bonds. These interactions are crucial for understanding the compound's physical properties, such as its boiling point and solubility.

Structure-Activity Relationship (SAR) Studies for Bioactivity Prediction and Design

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure with its biological activity. nih.gov While extensive bioactivity data for this compound is not publicly available, computational methods can predict its potential biological roles and guide the design of more potent analogs. SAR studies often involve systematically modifying a lead compound's structure and observing the resulting changes in activity. acs.org

For this compound, a hypothetical SAR study could explore how changes to its structure might influence a specific biological effect, such as its fragrance profile or potential antimicrobial activity, drawing parallels from related bioactive compounds like 5-(2,4-dimethylbenzyl)pyrrolidin-2-one which has shown cytotoxic activity. researchgate.net Computational docking simulations could predict how well the molecule and its derivatives bind to specific biological targets like enzymes or receptors.

Table 2: Hypothetical SAR Modifications for this compound
ModificationStructural ChangePredicted Effect on Bioactivity
Methyl Group PositionMove methyl groups to 2,5- or 3,4- positions on the phenyl ring.Alters steric and electronic profile, potentially changing binding affinity to a receptor.
Ester Chain LengthReplace acetate with propionate (B1217596) or butyrate.Increases lipophilicity, which could enhance membrane permeability.
Ester to AmideReplace the ester linkage with an amide linkage.Introduces hydrogen bond donor capability, potentially creating new interactions with a biological target.
Ring SubstitutionAdd a hydroxyl or methoxy (B1213986) group to the phenyl ring.Modifies solubility and electronic properties, influencing metabolic stability and receptor interactions.

Prediction of Reaction Mechanisms and Transition State Analysis

Computational chemistry provides profound insights into how chemical reactions occur by mapping out the entire reaction pathway. For this compound, this includes predicting the mechanisms of its synthesis and degradation. A key reaction is its formation through the palladium-catalyzed acetoxylation of p-xylene (B151628). scispace.com

Theoretical calculations can model this reaction by identifying the structures and energies of reactants, intermediates, products, and, crucially, the transition states that connect them. nih.gov The transition state is the highest energy point along the reaction coordinate, and its energy determines the reaction's activation energy and rate. For example, in the acid-catalyzed hydrolysis of the ester bond, computational methods can distinguish between different possible mechanisms by comparing the activation energies of their respective transition states. mdpi.com Analysis of the transition state structure reveals the precise geometry of the atoms at the moment of bond breaking and formation. nih.gov

Application of Advanced Wavefunction Analysis Tools (e.g., Multiwfn, QTAIM)

Beyond standard DFT calculations, advanced wavefunction analysis tools like Multiwfn and the Quantum Theory of Atoms in Molecules (QTAIM) can extract a deeper layer of chemical information. sobereva.com

QTAIM analyzes the topology of the electron density (ρ) to define atoms, chemical bonds, and the nature of interatomic interactions. acs.orgresearchgate.net By locating bond critical points (BCPs) between atoms, QTAIM can characterize bonds as either shared (covalent) or closed-shell (ionic, van der Waals) based on the properties of the electron density and its Laplacian at the BCP. acs.org For this compound, QTAIM could be used to quantify the covalent character of the C-C, C-O, and C-H bonds and analyze weaker intramolecular interactions, such as potential hydrogen bonds.

Multiwfn is a versatile tool used for a wide range of wavefunction analyses. sobereva.com A key application is the study of non-covalent interactions (NCI). rsc.org By calculating and visualizing the Reduced Density Gradient (RDG), Multiwfn can identify and characterize weak interactions like van der Waals forces, steric repulsion, and hydrogen bonds within the molecule and between molecules. nih.govacs.org These interactions are displayed as colored isosurfaces, where different colors represent different types of interactions, providing a clear, qualitative picture of the bonding landscape. rsc.org

Table 3: Analyses Performed by Advanced Wavefunction Tools
ToolPrimary AnalysisInformation Gained for this compound
QTAIM Topological analysis of electron densityCharacterization of bond types (covalent, ionic), quantification of bond strength, identification of intramolecular interactions. acs.org
Multiwfn Reduced Density Gradient (RDG) analysisVisualization and characterization of non-covalent interactions (van der Waals, hydrogen bonds, steric clashes). rsc.orgrsc.org
Multiwfn Molecular Orbital AnalysisVisualization of HOMO, LUMO, and other orbitals; analysis of orbital composition.

Contributions of 2,4 Dimethylbenzyl Acetate to Advanced Organic Synthesis and Materials Science Research

Utility as a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

2,4-Dimethylbenzyl acetate (B1210297) is a valuable precursor and building block in the field of organic synthesis. Its structure, featuring a substituted aromatic ring and a reactive acetate group, allows for a variety of chemical transformations. Research has demonstrated its role as a key intermediate in the synthesis of other specialized chemical structures.

A notable example of its utility is in the preparation of halogenated aromatic compounds. 2,4-Dimethylbenzyl acetate can be effectively converted into 2,4-dimethyl-5-iodobenzyl chloride. This transformation highlights the compound's function as a scaffold upon which further chemical complexity can be built, serving as a stepping stone for more elaborate molecules.

Table 1: Transformation of this compound

Starting Material Reagents Product Application
This compound Iodine monochloride, Acetic acid, Methylene (B1212753) chloride 2,4-dimethyl-5-iodobenzyl chloride Intermediate for further synthesis

Furthermore, the core 2,4-dimethylphenyl structure, of which this acetate is a derivative, is recognized as a significant building block in the asymmetric synthesis of complex chiral molecules. For instance, the related compound 2,4-dimethylbenzaldehyde (B100707) is used as a starting material for the multi-step synthesis of (2S)-2-amino-3-(2,4-dimethylphenyl)propionic acid methyl ester. nih.gov This synthesis pathway underscores the importance of the 2,4-dimethylphenyl moiety in creating sophisticated, high-value molecules, such as chiral amino esters, which are fundamental in areas like drug discovery. nih.gov

Applications in the Development of Agrochemicals and Specialty Chemicals

The exploration of this compound and its structural analogs extends into the domain of agrochemicals and other specialty chemicals. The 2,4-dimethylphenyl motif, present in the acetate, is a structural component that has been investigated in the design of new biologically active agents.

In the field of fungicide development, research has been conducted on pyrimidine (B1678525) derivatives for controlling pathogens like Botrytis cinerea. thegoodscentscompany.com Specifically, compounds such as 4-(2,4-Dimethylphenyl)-6-trifluoromethyl-2-aminopyrimidine have been synthesized and tested for fungicidal activity. thegoodscentscompany.com Although this compound is not a direct precursor in this published route, the inclusion of the "2,4-dimethylphenyl" group in the target fungicide demonstrates the relevance of this chemical structure in the rational design of new agrochemicals. thegoodscentscompany.com

Additionally, the broader class of dimethylbenzyl analogs has been subject to screening for herbicidal properties. bldpharm.com While one such dimethylbenzyl analog was found to have poor activity in herbicide tests, its inclusion in screening programs indicates that derivatives of the dimethylbenzene family are considered in the search for new crop protection agents. bldpharm.com These instances show that while not always resulting in a commercial product, building blocks related to this compound are part of the exploratory landscape in agrochemical synthesis.

Role in Flavor and Fragrance Chemistry (Focus on Chemical Synthesis and Compositional Aspects)

The most prominent and well-established application of this compound is in the flavor and fragrance industry, where it is valued for its specific aromatic properties. a2bchem.com It belongs to the structural group of aryl alkyl alcohol simple acid esters (AAASAE), which are known for their use as fragrance ingredients. ambeed.com

Chemical Synthesis and Composition The compound is synthesized through the esterification of 2,4-dimethylbenzyl alcohol. a2bchem.com A common laboratory-scale synthesis involves the reaction of 2,4-dimethylbenzyl alcohol with acetic anhydride (B1165640) in the presence of pyridine (B92270), which acts as a catalyst and acid scavenger. This method has been reported to produce this compound as a colorless oil with a high yield of 88%.

Table 2: Physicochemical and Olfactory Properties of this compound

Property Value / Description Source(s)
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
CAS Number 62346-96-7
Appearance Colorless oil
Odor Profile Sweet, floral, slightly spicy a2bchem.com
Boiling Point 246-248 °C (estimated) google.com
Flash Point 104.2 °C (estimated) google.com
Primary Use Perfuming agent in cosmetics and fragrances a2bchem.comgoogle.com

Compound Index

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
2,4-dimethylbenzyl alcohol
(2S)-2-amino-3-(2,4-dimethylphenyl)propionic acid methyl ester
2,4-dimethyl-5-iodobenzyl chloride
2,4-dimethylbenzaldehyde
4-(2,4-Dimethylphenyl)-6-trifluoromethyl-2-aminopyrimidine
Acetic acid
Acetic anhydride
Iodine monochloride
Methylene chloride

Environmental Chemistry and Degradation Pathways of 2,4 Dimethylbenzyl Acetate

Abiotic Degradation Studies (e.g., Photolysis, Hydrolysis)

Abiotic degradation encompasses chemical processes that break down compounds without the involvement of living organisms. For 2,4-Dimethylbenzyl acetate (B1210297), the most significant abiotic degradation pathways are expected to be hydrolysis and, to a lesser extent, photolysis.

Hydrolysis: As an ester, 2,4-Dimethylbenzyl acetate is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond. This process results in the formation of 2,4-Dimethylbenzyl alcohol and acetic acid. The rate of hydrolysis is influenced by factors such as pH and temperature. Generally, ester hydrolysis is faster under alkaline or acidic conditions compared to neutral pH. Studies on the hydrolysis of benzyl (B1604629) acetate, a structurally related compound, indicate that it is readily hydrolyzed to benzyl alcohol and acetic acid. archive.orgwho.intpearson.com This suggests a similar primary degradation pathway for this compound in aquatic environments.

Photolysis: Photolysis is the degradation of a compound by light, particularly ultraviolet (UV) radiation from the sun. While direct photolysis of this compound in the environment has not been extensively studied, research on benzyl acetate provides some insights. The photolysis of benzyl acetate in aqueous methanol (B129727) has been shown to produce several products, including benzyl methyl ether, ethylbenzene, and bibenzyl. acs.org The presence of photosensitizing agents in the environment, such as humic substances in natural waters, could potentially accelerate the photodegradation of this compound.

Abiotic Degradation PathwayDescriptionExpected Primary ProductsInfluencing Factors
Hydrolysis Cleavage of the ester bond by reaction with water.2,4-Dimethylbenzyl alcohol, Acetic acidpH, Temperature
Photolysis Degradation by sunlight (UV radiation).Potential for various photoproducts based on benzyl acetate studies.Light intensity, Presence of photosensitizers

Biotic Degradation Mechanisms (e.g., Microbial Metabolism in Environmental Matrices)

Biotic degradation, primarily through microbial metabolism, is expected to be a significant pathway for the removal of this compound from the environment. As a fragrance compound, it is likely to enter wastewater treatment systems and subsequently be released into aquatic and terrestrial environments. nih.govmdpi.comsciencedaily.com

The initial step in the microbial degradation of esters is typically hydrolysis, catalyzed by esterase enzymes produced by a wide variety of microorganisms. nih.govmedcraveonline.com This enzymatic hydrolysis would mirror the abiotic process, yielding 2,4-Dimethylbenzyl alcohol and acetic acid. These primary degradation products are then further metabolized by microorganisms.

2,4-Dimethylbenzyl alcohol: This aromatic alcohol is expected to undergo further oxidation. Studies on the microbial degradation of benzyl alcohol show that it is typically oxidized to benzaldehyde (B42025) and then to benzoic acid. nih.gov The resulting substituted benzoic acid can then be funneled into central metabolic pathways, often involving ring cleavage.

Acetic acid: Acetic acid is a simple organic acid that is readily utilized as a carbon and energy source by a vast array of microorganisms under both aerobic and anaerobic conditions. researchgate.net

Assessment of Environmental Fate and Persistence (General Research Framework)

The environmental fate and persistence of a chemical like this compound are assessed through a framework that considers its partitioning in different environmental compartments (water, soil, air, and biota) and its degradation rates.

Given its estimated physicochemical properties, this compound is expected to have moderate mobility in soil. nih.gov Its relatively low water solubility would suggest a tendency to partition to organic matter in soil and sediment. Volatilization from water surfaces may also be a relevant fate process.

The persistence of this compound in the environment will be determined by the combined rates of abiotic and biotic degradation. Based on the expected rapid hydrolysis and subsequent microbial metabolism of its degradation products, it is not anticipated to be highly persistent. However, in environments with low microbial activity or unfavorable conditions for degradation (e.g., low temperatures, lack of nutrients), its persistence could be prolonged. The environmental fate of fragrance compounds is an area of ongoing research, with a focus on their behavior in aquatic systems and their potential for bioaccumulation. nih.govmdpi.com

Environmental CompartmentExpected Behavior of this compound
Water Subject to hydrolysis and microbial degradation. Potential for volatilization.
Soil Moderate mobility, likely to adsorb to organic matter. Subject to microbial degradation.
Air Potential for atmospheric transport if volatilized.
Biota Potential for bioaccumulation in aquatic organisms, though rapid metabolism may limit this.

Identification of Degradation Products and By-products

Based on the predicted degradation pathways, the primary degradation products of this compound are expected to be:

2,4-Dimethylbenzyl alcohol: Formed through the hydrolysis of the ester bond.

Acetic acid: Also formed through ester hydrolysis.

Further microbial metabolism of 2,4-Dimethylbenzyl alcohol is likely to lead to a series of intermediate products, including:

2,4-Dimethylbenzaldehyde (B100707)

2,4-Dimethylbenzoic acid

Ultimately, complete mineralization would result in the conversion of the organic carbon in this compound to carbon dioxide and water under aerobic conditions. Under anaerobic conditions, the degradation pathway would be different, potentially leading to the formation of methane (B114726) and carbon dioxide.

It is important to note that incomplete degradation could lead to the transient accumulation of these intermediate products in the environment. Studies on the degradation of benzyl alcohol have identified benzene (B151609) and toluene (B28343) as potential by-products under certain conditions, such as sonication, which generates localized high temperatures. pharm.or.jp However, the relevance of these findings to environmental degradation pathways is unclear.

Degradation StagePrecursorDegradation Product(s)
Primary Degradation This compound2,4-Dimethylbenzyl alcohol, Acetic acid
Secondary Degradation 2,4-Dimethylbenzyl alcohol2,4-Dimethylbenzaldehyde, 2,4-Dimethylbenzoic acid
Mineralization 2,4-Dimethylbenzoic acid and other intermediatesCarbon dioxide, Water, Biomass

Advanced Analytical Method Development and Validation for 2,4 Dimethylbenzyl Acetate

Development of Specialized Extraction and Sample Preparation Techniques for Complex Matrices

The isolation of 2,4-dimethylbenzyl acetate (B1210297) from intricate sample matrices, such as cosmetics, personal care products, and environmental samples, is a critical first step in its analysis. The complexity of these matrices, which can contain a multitude of potentially interfering substances like fats, waxes, and other volatile organic compounds, demands efficient and selective extraction and sample preparation techniques.

Liquid-Liquid Extraction (LLE): A conventional and widely used technique for the extraction of fragrance compounds from aqueous and semi-solid matrices is liquid-liquid extraction (LLE). This method involves the partitioning of the analyte between two immiscible liquid phases. For the extraction of the relatively nonpolar 2,4-dimethylbenzyl acetate from a cosmetic cream or lotion, a sample can be homogenized with water and then extracted with a suitable organic solvent.

A typical LLE protocol for a cosmetic sample might involve the following steps:

A measured amount of the sample (e.g., 0.5 g) is weighed into a centrifuge tube.

An internal standard is added to correct for variations in extraction efficiency and instrument response.

Deionized water and an organic extraction solvent, such as methyl tert-butyl ether (MTBE), are added to the tube. nih.gov

The mixture is vigorously agitated to ensure thorough mixing and facilitate the transfer of this compound into the organic phase. nih.gov

The phases are separated by centrifugation.

The organic layer containing the analyte is carefully collected for analysis.

Solid-Phase Microextraction (SPME): As a solvent-free and often more rapid alternative to LLE, solid-phase microextraction (SPME) has gained prominence for the analysis of volatile and semi-volatile compounds. nih.gov SPME utilizes a fused-silica fiber coated with a stationary phase. When exposed to the headspace above a sample or directly immersed in a liquid sample, the analytes adsorb onto the fiber. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. The choice of fiber coating is critical for the selective extraction of the target analyte. For a compound like this compound, a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber is often suitable due to its affinity for aromatic compounds. uliege.be

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS methodology, originally developed for pesticide residue analysis in food, has been adapted for a wide range of analytes and matrices, including fragrance compounds in cosmetics. researchgate.netquechers.eu This technique involves an initial extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (d-SPE). The d-SPE step employs a mixture of sorbents to remove interfering matrix components. For a complex cosmetic matrix, a combination of primary secondary amine (PSA) sorbent to remove fatty acids and C18 sorbent to remove nonpolar interferences might be employed.

Technique Principle Advantages Disadvantages Typical Application for this compound
Liquid-Liquid Extraction (LLE)Partitioning of the analyte between two immiscible liquid phases.Well-established, high recovery for many analytes.Can be time-consuming, requires large volumes of organic solvents.Extraction from creams, lotions, and aqueous samples.
Solid-Phase Microextraction (SPME)Adsorption of analytes onto a coated fiber, followed by thermal desorption.Solvent-free, rapid, can be automated.Fiber lifetime can be limited, matrix effects can be significant.Headspace analysis of volatile fractions from perfumes and air samples.
QuEChERSAcetonitrile (B52724) extraction followed by dispersive solid-phase extraction (d-SPE) cleanup.High throughput, effective for a wide range of analytes and matrices.Method development may be required for new matrices.Analysis in complex cosmetic and personal care products.

Refinement of Highly Sensitive Detection and Quantification Methods

Following extraction, the sensitive and selective detection of this compound is paramount. Gas chromatography (GC) coupled with various detectors is the most common and effective technique for the analysis of volatile and semi-volatile fragrance compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for the identification and quantification of fragrance allergens and related compounds. nih.gov The gas chromatograph separates the components of the sample mixture based on their volatility and interaction with the stationary phase of the GC column. The mass spectrometer then detects and identifies the separated components based on their mass-to-charge ratio (m/z). For enhanced sensitivity and selectivity, the mass spectrometer can be operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of this compound are monitored. jfda-online.com

A hypothetical GC-MS method for the analysis of this compound could utilize the following parameters:

GC-MS Parameter Setting
Column VF-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness) or similar
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Pulsed splitless
Oven Temperature Program Initial 60°C, ramp to 125°C at 3°C/min, then to 230°C at 7°C/min, and finally to 300°C at 20°C/min
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Selected Ion Monitoring (SIM)
Quantification Ions To be determined from the mass spectrum of a pure standard of this compound

Gas Chromatography with Flame Ionization Detection (GC-FID): While GC-MS provides superior selectivity and identification capabilities, GC-FID is a robust and highly sensitive detector for the routine quantification of organic compounds. jfda-online.com The FID responds to compounds that produce ions when burned in a hydrogen-air flame. Although it does not provide structural information, its high sensitivity and linear range make it suitable for quantitative analysis once the identity of the analyte has been confirmed by other means, such as GC-MS.

Validation of Analytical Protocols for Specific Research Applications

Method validation is a critical process that demonstrates that an analytical method is suitable for its intended purpose. environics.com For the analysis of this compound, a comprehensive validation protocol would assess several key parameters to ensure the reliability and accuracy of the results.

Specificity/Selectivity: This parameter ensures that the analytical signal is solely from the analyte of interest and not from any interfering components in the sample matrix. In GC-MS, selectivity is achieved by monitoring specific ions that are unique to this compound.

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. environics.com This is typically assessed by preparing and analyzing a series of standard solutions at different concentrations and evaluating the resulting calibration curve. A correlation coefficient (r²) of ≥ 0.995 is generally considered acceptable. nih.gov

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the spiked amount that is recovered is calculated. environics.com For fragrance allergens, recoveries are often in the range of 80-120%. scispace.com

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Repeatability (intra-day precision) and intermediate precision (inter-day precision) are typically evaluated. An RSD of less than 15% is often considered acceptable.

Limits of Detection (LOD) and Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov For trace analysis of fragrance compounds in cosmetics, LOQs in the range of a few parts per million (ppm) or even parts per billion (ppb) may be required.

A summary of typical validation parameters for the analysis of a fragrance compound like this compound is presented below:

Validation Parameter Acceptance Criteria Typical Value Range for Fragrance Analysis
Linearity (r²)≥ 0.9950.995 - 0.999
Accuracy (% Recovery)80 - 120%85 - 115%
Precision (RSD)≤ 15%5 - 15%
Limit of Quantitation (LOQ)Method dependent1 - 20 µg/g in the sample

By developing and validating robust analytical methods that encompass specialized extraction techniques and sensitive detection systems, researchers and quality control analysts can ensure the accurate and reliable determination of this compound in a variety of complex matrices.

Future Research Directions and Emerging Areas for 2,4 Dimethylbenzyl Acetate

Exploration of Unconventional Synthetic Pathways and Sustainable Production Methods

The chemical industry's increasing focus on green and sustainable practices is driving research into novel synthetic methods for aromatic esters like 2,4-Dimethylbenzyl acetate (B1210297). geniusjournals.orgarkat-usa.org Future research will likely prioritize the development of eco-friendly and efficient production pathways that minimize waste and energy consumption.

A significant area of exploration is the use of biocatalysts, such as immobilized lipases, for ester synthesis. mdpi.com These enzymatic methods offer high selectivity and operate under mild conditions, reducing the formation of byproducts and eliminating the need for harsh chemical catalysts. mdpi.comresearchgate.net Research into whole-cell biocatalysts, which utilize microorganisms engineered to overexpress specific enzymes, also presents a promising avenue for cost-effective and sustainable production. rsc.org

Furthermore, the principles of green chemistry are being applied to traditional synthesis routes. This includes the use of greener solvents and solid acid catalysts that can be easily recovered and reused, thereby reducing environmental impact. geniusjournals.org The development of innovative catalytic reactions, such as the "ester dance reaction," which allows for the synthesis of aromatic esters from low-cost starting materials under mild conditions, could also revolutionize the production of compounds like 2,4-Dimethylbenzyl acetate. waseda.jp

Table 1: Comparison of Conventional vs. Emerging Synthesis Methods for Aromatic Esters
MethodCatalystConditionsAdvantagesResearch Focus
Conventional EsterificationStrong mineral acids (e.g., H₂SO₄)High temperatureEstablished, low-cost reagentsImproving efficiency and reducing waste
BiocatalysisImmobilized lipases, whole-cell biocatalystsMild (lower temperature and pressure)High selectivity, eco-friendly, reduced byproductsEnzyme stability, reusability, and cost-effectiveness
Green CatalysisSolid acid catalysts (e.g., resins)Varies, often milder than conventionalCatalyst recyclability, reduced corrosionDevelopment of more active and stable catalysts
Novel Catalytic ReactionsPalladium complexes, etc.MildHigh efficiency, use of alternative feedstocksBroadening substrate scope and catalyst development

Discovery and Mechanistic Elucidation of Novel Biological Activities

Beyond its established role in the fragrance industry, the biological activities of this compound and structurally related compounds remain a largely unexplored frontier. Future research is expected to delve into the potential pharmacological effects of this and other aromatic esters, opening up possibilities for new therapeutic applications.

Recent studies on benzyl (B1604629) acetate derivatives have indicated potential antibacterial activity, suggesting that this compound could be a candidate for further investigation as an antimicrobial agent. The exploration of its efficacy against a range of bacterial and fungal strains, as well as the elucidation of its mechanism of action, will be critical areas of study.

The broader class of aromatic compounds is known to possess a wide array of pharmacological properties, including anti-inflammatory, antioxidant, and even antiviral effects. ekb.eg Investigating whether this compound exhibits similar activities could lead to its development for various medicinal applications. Furthermore, understanding the structure-activity relationships of substituted benzyl esters will be crucial in designing new derivatives with enhanced biological potency.

Integration of this compound into Nanotechnology and Advanced Functional Materials

The unique physicochemical properties of aromatic esters like this compound make them intriguing candidates for incorporation into nanotechnology and the development of advanced functional materials. konikaaromas.com A key area of future research will be the use of this compound in controlled-release systems, particularly for fragrances and potentially other volatile active ingredients. nih.govresearchgate.netencyclopedia.pub

Nanoencapsulation technologies, utilizing carriers such as polymeric nanoparticles, liposomes, and metal-organic frameworks, can protect volatile compounds from degradation and control their release over time in response to specific stimuli like light, pH, or temperature. nih.govresearchgate.netencyclopedia.pub The integration of this compound into these "smart" delivery systems could lead to the development of long-lasting perfumes, functionalized textiles that release scents, and other innovative consumer products. chinesechemsoc.org

Moreover, the benzyl functional group is a valuable building block in polymer chemistry for creating materials with specific properties. mdpi.comnih.govacs.org Research into the polymerization of monomers derived from 2,4-Dimethylbenzyl alcohol could lead to the creation of novel biodegradable polyesters with tailored thermal and mechanical properties for applications in biomedical devices or specialty plastics. nih.govrsc.org The aromatic nature of the compound could also be exploited in the design of organic smart materials with applications in sensors or electronic devices. researchgate.netmdpi.com

Table 2: Potential Applications in Nanotechnology and Advanced Materials
AreaApplicationMechanismPotential Benefit
NanotechnologyControlled-release fragrance systemsEncapsulation in nano-carriers (e.g., polymers, MOFs)Enhanced longevity and stability of scent
Stimuli-responsive materialsRelease triggered by light, pH, or temperature"Smart" release on demand
Advanced MaterialsFunctional polymersUse as a monomer in polyester (B1180765) synthesisCreation of biodegradable materials with tailored properties
Organic smart materialsIncorporation into fluorescent or conductive materialsDevelopment of novel sensors and electronic components

Deepening Understanding through Advanced Computational Modeling and Data Science Approaches

Advanced computational modeling and data science are set to revolutionize the study of fragrance compounds like this compound. These in silico approaches can accelerate the discovery of new molecules with desired properties and provide deeper insights into their behavior, reducing the need for extensive and time-consuming experimental work. nih.govaimspress.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools for predicting the biological activity and physicochemical properties of molecules based on their structure. mdpi.com Future research will likely involve the development of robust QSAR models to predict the odor profile, intensity, and potential biological effects of this compound and its derivatives.

Machine learning and artificial intelligence are also emerging as transformative technologies in fragrance chemistry. nih.govmdpi.com These approaches can analyze vast datasets of chemical structures and sensory information to identify complex patterns and predict the scent of novel compounds. nih.govaimspress.com Such models could be used to design new derivatives of this compound with unique and desirable aromatic profiles. Furthermore, molecular dynamics simulations can be employed to model the interaction of fragrance molecules with olfactory receptors, providing a fundamental understanding of the mechanisms of scent perception.

Collaborative and Interdisciplinary Research Opportunities in Chemical Biology and Environmental Science

The future study of this compound will benefit greatly from collaborative and interdisciplinary research, particularly at the intersection of chemical biology and environmental science.

In chemical biology, there is an opportunity to investigate the interactions of this compound with biological systems at a molecular level. This could involve studying its influence on cellular signaling pathways or its potential as a chemical probe to study biological processes. The field of chemical ecology, which examines the role of chemicals in the interactions between living organisms, also presents exciting research avenues. For instance, investigating the role of this compound and similar volatile organic compounds (VOCs) in plant-pollinator interactions could reveal new ecological functions for this class of molecules.

From an environmental science perspective, understanding the fate and impact of fragrance compounds in the environment is of growing importance. kaochemicals-eu.com Research into the biodegradation pathways of this compound is crucial for assessing its environmental persistence. nih.gov Furthermore, as a biogenic volatile organic compound (BVOC), its role in atmospheric chemistry, including its potential to contribute to the formation of secondary organic aerosols, warrants further investigation through interdisciplinary collaborations between chemists and atmospheric scientists.

Q & A

Q. What are the recommended synthetic routes for 2,4-dimethylbenzyl acetate, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves acetylation of dimethylbenzyl carbinol using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., sulfuric acid). A modified method from analogous esters (e.g., dimethylbenzyl carbinyl acetate) suggests refluxing with glacial acetic acid and monitoring reaction progress via TLC . Yield optimization requires precise stoichiometry, temperature control (e.g., 80–100°C), and post-reaction purification via vacuum distillation or recrystallization from ethanol . Impurities often arise from incomplete acetylation or side reactions with hydroxyl groups, necessitating rigorous washing and drying .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm esterification (e.g., acetate proton at δ 2.0–2.1 ppm, aromatic protons at δ 6.8–7.2 ppm) .
  • IR : Identify ester carbonyl stretches (~1740 cm1^{-1}) and aromatic C–H bending (700–800 cm1^{-1}) .
  • GC-MS : Use non-polar columns (e.g., DB-5) with temperature programming (50–250°C) for purity assessment and fragmentation pattern validation .

Q. What analytical methods are suitable for quantifying trace impurities in this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and reverse-phase C18 columns can resolve impurities like unreacted alcohol or acetylated byproducts. For volatile contaminants, headspace GC-MS is preferred, with detection limits <1 ppm .

Advanced Research Questions

Q. How do structural fragments of this compound contribute to its inactivity in QSAR models for bioactivity prediction?

Computational fragment-based HQSAR analysis identifies eight critical fragments (e.g., methyl groups at positions 2 and 4, acetate moiety) linked to inactive validation predictions. These fragments reduce electron density in the aromatic ring, limiting interactions with biological targets like enzymes or receptors. Molecular docking studies suggest steric hindrance from dimethyl groups may block binding pockets .

Q. What experimental strategies resolve contradictions in reported acute toxicity data (e.g., oral LD50_{50}50​ in rats)?

Discrepancies in LD50_{50} values (3.30 g/kg vs. 2.55–4.05 g/kg) may arise from differences in animal strains, administration protocols, or purity of test material. To address this:

  • Standardize testing per OECD Guideline 423, using >95% pure compound.
  • Validate results via inter-laboratory studies and statistical meta-analysis .

Q. How can researchers model the degradation pathways of this compound under environmental conditions?

Use accelerated stability testing (40°C/75% RH for 6 months) combined with LC-MS to identify hydrolysis products (e.g., 2,4-dimethylbenzyl alcohol, acetic acid). Computational tools like EPI Suite predict half-lives in water (t1/2_{1/2} ≈ 14 days) and soil (t1/2_{1/2} ≈ 30 days) via pseudo-first-order kinetics .

Q. What regulatory considerations apply to this compound in non-food research applications?

Under EU REACH, 2,4-dimethylbenzyl carbinyl acetate (CAS 151-05-3) is listed as a temporarily admissible substance. Researchers must comply with Annex XVII restrictions on environmental discharge and document safe handling protocols (e.g., PPE, waste disposal) per SDS guidelines .

Methodological Recommendations

  • Synthesis : Optimize acetylating agent-to-alcohol ratio (1.2:1) and use anhydrous conditions to minimize hydrolysis .
  • Toxicity Studies : Include negative controls (e.g., vehicle-only groups) and histopathological analysis for subchronic studies .
  • Computational Modeling : Combine HQSAR with molecular dynamics simulations to validate fragment contributions to bioactivity .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.